2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate 2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16215939
InChI: InChI=1S/C9H5F13O3/c10-3(11)1-24-4(23)25-2-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3H,1-2H2
SMILES:
Molecular Formula: C9H5F13O3
Molecular Weight: 408.11 g/mol

2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate

CAS No.:

Cat. No.: VC16215939

Molecular Formula: C9H5F13O3

Molecular Weight: 408.11 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate -

Specification

Molecular Formula C9H5F13O3
Molecular Weight 408.11 g/mol
IUPAC Name 2,2-difluoroethyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate
Standard InChI InChI=1S/C9H5F13O3/c10-3(11)1-24-4(23)25-2-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3H,1-2H2
Standard InChI Key MLZPLJFYSRLRLA-UHFFFAOYSA-N
Canonical SMILES C(C(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Introduction

Structural Characteristics

Molecular Composition

The compound’s molecular formula is C9H5F13O3, with a molecular weight of 408.11 g/mol . Its IUPAC name, 2,2-difluoroethyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate, reflects the full substitution pattern of fluorine atoms across the hexyl chain and the difluoroethyl group. Key structural features include:

  • A perfluorohexyl chain (C6F13) providing rigidity and chemical resistance.

  • A carbonate ester linkage (-OCOO-) enabling reactivity in polymerization or functionalization.

  • Two fluorine atoms on the ethyl group, enhancing electronegativity and stability.

Table 1: Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H5F13O3
Molecular Weight408.11 g/mol
IUPAC Name2,2-difluoroethyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate
Boiling PointNot reported
DensityEstimated >1.6 g/cm³

Stereochemical Considerations

The compound’s stereochemistry is defined by the trans configuration of the carbonate group relative to the perfluorohexyl chain, a common arrangement in fluorinated esters to minimize steric hindrance . Computational models suggest that this configuration optimizes molecular packing in solid-state applications, contributing to its thermal stability .

Synthesis and Manufacturing Processes

Catalytic Systems

The patent CN102766130A highlights the use of tetra(diethylin) bromo-phosphonium as a catalyst for analogous fluorination reactions, achieving yields exceeding 85% under mild conditions (40–100°C) . This catalyst enhances reaction selectivity by stabilizing intermediate fluorinated species, a principle likely applicable to the synthesis of 2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate.

Table 2: Optimized Reaction Conditions from Analogous Syntheses

ParameterValueSource
Temperature70–90°C
Catalyst Loading0.01–0.05 wt%
Reaction Time2–4 hours
SolventAcetonitrile, gamma-butyrolactone

Physicochemical Properties

Thermal Stability

Fluorinated carbonates exhibit decomposition temperatures exceeding 200°C, attributed to strong C-F bonds (bond energy: 485 kJ/mol). While specific thermogravimetric data for this compound is unavailable, its perfluorohexyl chain likely elevates its thermal stability compared to non-fluorinated analogs.

Solubility and Reactivity

The compound is expected to be insoluble in polar solvents (e.g., water, ethanol) but soluble in fluorinated solvents like perfluorohexane. Its carbonate group may undergo hydrolysis under strongly acidic or basic conditions, yielding perfluorohexanol and difluoroethyl carbonic acid .

Applications in Industry and Research

Surfactants and Coatings

The compound’s fluorinated tail makes it a candidate for fluorosurfactants, which reduce surface tension in firefighting foams and anti-reflective coatings. Its low critical micelle concentration (CMC) could enhance efficiency in emulsification processes.

Lithium-Ion Battery Electrolytes

Fluorinated carbonates are explored as electrolyte additives to improve lithium-ion battery performance. By forming stable solid-electrolyte interphases (SEI), they may mitigate dendritic growth and extend cycle life .

Recent Advancements and Future Directions

Recent patents focus on optimizing catalytic systems for fluorinated carbonate synthesis, emphasizing green chemistry principles . Future research may explore:

  • Biodegradable fluorinated carbonates with shorter perfluoroalkyl chains.

  • Polymer composites incorporating this compound for aerospace applications.

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